molecular formula C11H20N2O7 B056572 3-Azi-1-methoxybutylgalactopyranoside CAS No. 117405-74-0

3-Azi-1-methoxybutylgalactopyranoside

Cat. No.: B056572
CAS No.: 117405-74-0
M. Wt: 292.29 g/mol
InChI Key: MRVLEGUUMDCMIJ-FBUNLNBOSA-N
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Description

3-Azi-1-methoxybutylgalactopyranoside is a chemical compound with the molecular formula C11H20N2O7 and a molecular weight of 292.29 g/mol It is known for its unique structure, which includes a galactopyranoside moiety and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azi-1-methoxybutylgalactopyranoside typically involves the reaction of galactopyranoside derivatives with aziridine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like trifluoroacetic acid to facilitate the reaction . The process may also involve protecting groups to ensure selective reactions at desired sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Azi-1-methoxybutylgalactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Azi-1-methoxybutylgalactopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a probe in biochemical assays.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-Azi-1-methoxybutylgalactopyranoside involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The aziridine ring in the compound is known to be reactive, which allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azi-1-methoxybutyl-beta-D-galactopyranoside
  • 1-Methoxy-2-(3-methyl-3H-diazirin-3-yl)ethyl-beta-D-galactopyranoside

Uniqueness

3-Azi-1-methoxybutylgalactopyranoside is unique due to its specific combination of a galactopyranoside moiety and an aziridine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)-2-methoxy-3-(3-methyldiazirin-3-yl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVLEGUUMDCMIJ-FBUNLNBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@]1([C@]([C@H]([C@H]([C@H](O1)CO)O)O)(C2(N=N2)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151776
Record name 3-Azi-1-methoxybutylgalactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117405-74-0
Record name 3-Azi-1-methoxybutylgalactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azi-1-methoxybutylgalactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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